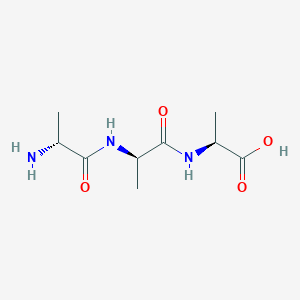

D-Alanyl-D-alanyl-L-alanine

Description

Properties

CAS No. |

5874-88-4 |

|---|---|

Molecular Formula |

C9H17N3O4 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5-,6+/m1/s1 |

InChI Key |

BYXHQQCXAJARLQ-PBXRRBTRSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Enzymatic Pathways for D Alanyl D Alanine and Peptidoglycan Precursor Biosynthesis

D-Alanine Metabolism and Isomerization for Precursor Supply

The availability of D-alanine is a prerequisite for the synthesis of D-Alanyl-D-alanine. Bacteria employ specific enzymes to produce and catabolize D-alanine, thereby maintaining the necessary intracellular pool of this non-proteinogenic amino acid.

Alanine (B10760859) Racemases (Alr, DadX) and D-Alanine Production

The primary route for D-alanine production in bacteria is through the racemization of its L-isomer, L-alanine. ontosight.aiontosight.ai This reversible conversion is catalyzed by alanine racemases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes. nih.govwikipedia.org Many bacteria possess two non-homologous alanine racemase isozymes: Alr and DadX. nih.govnih.gov

Alr: The alr gene is typically expressed constitutively and is responsible for providing the D-alanine required for cell wall biosynthesis. nih.govnih.gov This enzyme plays a crucial anabolic role in peptidoglycan assembly. nih.gov

DadX: In contrast, the expression of the dadX gene is induced by the presence of L-alanine. nih.govnih.gov DadX is primarily involved in the catabolism of L-alanine, converting it to D-alanine, which can then be further metabolized. nih.govnih.gov

In some Gram-positive bacteria, another enzyme, D-amino acid transaminase (Dat), can also contribute to D-alanine synthesis by converting pyruvate (B1213749) and a D-amino acid (like D-glutamate) into D-alanine and a 2-oxoglutarate. researchgate.netasm.org

Table 1: Key Enzymes in D-Alanine Production

| Enzyme | Gene | Function | Expression |

|---|---|---|---|

| Alanine Racemase | alr | Anabolic production of D-alanine for peptidoglycan synthesis. nih.gov | Constitutive. nih.govnih.gov |

| Alanine Racemase | dadX | Catabolic conversion of L-alanine to D-alanine. nih.gov | Induced by L-alanine. nih.govnih.gov |

| D-amino acid transaminase | dat | Synthesis of D-alanine from pyruvate and a D-amino acid. researchgate.netasm.org | Can compensate for the absence of alanine racemase. asm.org |

D-Alanine Dehydrogenase (DadA) in D-Alanine Catabolism

The catabolism of D-alanine is primarily carried out by D-alanine dehydrogenase (DadA). This enzyme catalyzes the oxidative deamination of D-alanine to produce pyruvate and ammonia. ontosight.ainih.govasm.org DadA has a broad substrate specificity and can act on other D-amino acids as well. uniprot.org The activity of DadA is crucial for utilizing D-alanine as a source of carbon, nitrogen, and energy. nih.gov In Pseudomonas aeruginosa, the dadA gene is part of the dadAX operon, which is regulated by the transcriptional regulator DadR and induced by L-alanine. nih.gov

D-Alanyl-D-alanine Ligase (Ddl) Activity and Regulation

Once D-alanine is available, the enzyme D-Alanyl-D-alanine ligase (Ddl) catalyzes the formation of the D-Alanyl-D-alanine dipeptide. nih.govwikipedia.org This enzyme is a member of the ATP-grasp superfamily and is essential for bacterial survival, making it a key target for antibiotics. nih.govnih.gov

Catalytic Mechanism of D-Alanyl-D-alanine Formation

The synthesis of D-Alanyl-D-alanine by Ddl is a two-step process that requires ATP. nih.govnih.gov

The catalytic mechanism proceeds through the formation of a high-energy acylphosphate intermediate. nih.govnih.govebi.ac.uk In the first step, the carboxylate group of the first D-alanine molecule (D-Ala1) attacks the γ-phosphate of ATP. nih.govnih.gov This reaction is facilitated by the presence of magnesium ions and results in the formation of D-alanyl-phosphate and ADP. nih.govnih.gov In the second step, the amino group of the second D-alanine molecule (D-Ala2) performs a nucleophilic attack on the carbonyl carbon of the acylphosphate intermediate. nih.gov This leads to the formation of a tetrahedral intermediate, which then collapses to release the D-Alanyl-D-alanine dipeptide and inorganic phosphate (B84403). nih.gov

Table 2: Steps in D-Alanyl-D-alanine Formation by Ddl

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1 | Phosphorylation of the first D-alanine | D-alanine (D-Ala1), ATP | D-alanyl-phosphate, ADP |

| 2 | Nucleophilic attack by the second D-alanine | D-alanyl-phosphate, D-alanine (D-Ala2) | D-Alanyl-D-alanine, Inorganic Phosphate (Pi) |

Role of Monovalent Cations in Ddl Activation

D-alanine–D-alanine ligase (Ddl), a key enzyme in bacterial cell wall biosynthesis, catalyzes the ATP-dependent joining of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. nih.gov The activity of Ddl is significantly enhanced by the presence of monovalent cations (MVCs). nih.govresearchgate.net

Research on Ddl from Thermus thermophilus (TtDdl) has shown that it is a Type II MVC-activated enzyme, meaning it can function without MVCs but its efficiency is dramatically increased in their presence. nih.gov Specifically, potassium (K+) and rubidium (Rb+) ions have been identified as the most effective activators, boosting TtDdl efficiency by approximately 20-fold. researchgate.netnih.gov The activating effect of MVCs is dependent on their ionic radius, with smaller ions like lithium (Li+) and sodium (Na+) providing minimal to no activation. researchgate.netnih.gov

Structural and biochemical analyses have revealed that activating MVCs bind to a site adjacent to the active site of Ddl. nih.govresearchgate.net This binding does not induce a significant conformational change in the enzyme. researchgate.netnih.gov Instead, it is proposed that the MVCs activate Ddl by altering the charge distribution within the active site, thereby facilitating the catalytic process. researchgate.netnih.gov This MVC-binding site is structurally conserved across the ATP-grasp superfamily of enzymes, suggesting a common mechanism of activation. researchgate.netnih.gov

Structural Biology of Ddl Enzymes and Active Site Analysis

D-alanine–D-alanine ligase (Ddl) belongs to the ATP-grasp superfamily of enzymes, characterized by a unique ATP-binding fold. nih.gov The active site of Ddl is where the substrates, ATP and two molecules of D-alanine, bind to facilitate the synthesis of the D-alanyl-D-alanine dipeptide. nih.gov The active site is typically located within a cleft in the enzyme's tertiary structure. nih.gov

The active site itself comprises amino acid residues that are crucial for both substrate binding and the catalytic reaction. nih.govnih.gov These catalytic residues may be distant from each other in the primary amino acid sequence but are brought into proximity by the three-dimensional folding of the protein. youtube.com In Ddl, the active site contains two distinct binding sites for D-alanine, with the first site exhibiting a higher affinity for the substrate than the second. nih.gov

The catalytic mechanism involves several key loop regions that undergo conformational changes upon substrate binding. nih.gov In Thermus thermophilus Ddl, these include the P-loop, the Ω-loop, and a third loop region (residues 289–293). nih.gov The binding of substrates and the subsequent catalytic steps are associated with the movement of these loops, leading to a "fully closed" complex necessary for the formation of the tetrahedral intermediate and subsequent product release. nih.gov The active site is designed to stabilize the transition state of the reaction, thereby lowering the activation energy. nih.gov

Substrate Binding and Conformational Changes in Ddl

The binding of substrates to D-alanine–D-alanine ligase (Ddl) is a dynamic process that induces significant conformational changes essential for catalysis. nih.gov This phenomenon, known as induced fit, involves the enzyme altering its shape upon substrate binding to achieve a more complementary and catalytically active conformation. purdue.eduyoutube.com

The catalytic cycle of Ddl involves the binding of ATP and two D-alanine molecules to adjacent sites within the enzyme's active center. nih.gov This binding triggers conformational changes in three key loop regions of the enzyme. nih.gov One of these changes is the closure of a loop, which forms a "fully closed" complex. nih.gov This closed conformation is crucial for the formation of a tetrahedral intermediate, a key step in the synthesis of the D-alanyl-D-alanine dipeptide. nih.gov

Incorporation of D-Alanyl-D-alanine into Peptidoglycan Precursors

The D-alanyl-D-alanine dipeptide, once synthesized, is a crucial component for the elongation of the peptidoglycan precursor molecule. This process is catalyzed by a specific ligase, leading to the formation of a pentapeptide chain that is essential for the subsequent steps of cell wall synthesis.

MurF (UDP-N-acetylmuramoyl-tripeptide-D-alanyl-D-alanine ligase) Function

MurF is a vital enzyme in the biosynthesis of the bacterial cell wall, specifically catalyzing the final cytoplasmic step in the synthesis of the peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide. ontosight.aiuniprot.orgnih.gov This enzyme belongs to the Mur ligase family, which also includes MurC, MurD, and MurE, all of which are involved in adding amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc). proteopedia.org

The primary function of MurF is to catalyze the ATP-dependent addition of the D-alanyl-D-alanine dipeptide to the UDP-N-acetylmuramoyl-L-alanyl-γ-D-glutamyl-L-lysine (or meso-diaminopimelate) tripeptide. ontosight.ainih.govwikipedia.org The reaction mechanism involves the transfer of the γ-phosphate of ATP to the C-terminal carboxylate of the UDP-MurNAc-tripeptide, forming an acyl phosphate intermediate. nih.gov This intermediate is then attacked by the amino group of the incoming D-alanyl-D-alanine dipeptide, resulting in the formation of a peptide bond. nih.gov

The three substrates for this reaction are ATP, UDP-N-acetylmuramoyl-tripeptide, and D-alanyl-D-alanine. The products are ADP, phosphate, and the final UDP-N-acetylmuramoyl-pentapeptide. wikipedia.org Due to its essential role in peptidoglycan synthesis, MurF is considered a validated target for the development of new antibiotics. ontosight.ainih.govproteopedia.org

Formation of UDP-MurNAc-Pentapeptide (Lipid II Precursor)

The formation of the UDP-MurNAc-pentapeptide is a critical step in the synthesis of Lipid II, the direct precursor to the peptidoglycan polymer that forms the bacterial cell wall. This process begins in the cytoplasm with the sequential addition of amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc). oup.com

The synthesis starts with the addition of L-alanine, followed by D-glutamate, and then a diamino acid (like L-lysine or meso-diaminopimelic acid), forming a tripeptide. proteopedia.org The final step in the cytoplasm is the addition of the D-alanyl-D-alanine dipeptide, a reaction catalyzed by the MurF ligase, to create the UDP-MurNAc-pentapeptide. ontosight.aioup.com

The Role of D Alanyl D Alanine and L Alanine in Peptidoglycan Cross Linking and Remodeling

Transpeptidation Reactions and Terminal D-Alanine Cleavage

Transpeptidation is the crucial enzymatic reaction that creates the peptide cross-links, forming a resilient, mesh-like sacculus around the bacterial cell. nih.govyoutube.com This process involves the cleavage of the terminal D-alanine from a donor peptide stem and the subsequent formation of a new peptide bond with an acceptor peptide stem on a neighboring glycan chain. acs.orgwikipedia.org

DD-Transpeptidases (Penicillin-Binding Proteins - PBPs) and 4-3 Cross-linking

The predominant form of peptidoglycan cross-linking in many bacteria is the 4-3 cross-link, catalyzed by DD-transpeptidases, a major class of Penicillin-Binding Proteins (PBPs). nih.govnih.gov In this reaction, the DD-transpeptidase cleaves the peptide bond between the two terminal D-alanine residues (at positions 4 and 5) of a pentapeptide donor stem. wikipedia.orgnih.gov The energy released from this cleavage drives the formation of a new peptide bond between the carbonyl group of the D-alanine at position 4 and the amino group of a diamino acid (often meso-diaminopimelic acid or L-lysine) at position 3 of an adjacent acceptor peptide stem. oup.comnih.gov This process results in the release of the terminal D-alanine. wikipedia.org The structural similarity between penicillin and the D-alanyl-D-alanine terminus allows the antibiotic to bind to and inactivate these enzymes. acs.orgelifesciences.org

L,D-Transpeptidases and Alternative Cross-linking

In addition to the canonical 4-3 cross-links, some bacteria can form alternative 3-3 cross-links through the action of L,D-transpeptidases. nih.govnih.gov These enzymes utilize a tetrapeptide stem (lacking the terminal D-alanine) as the donor and cleave the bond between the meso-diaminopimelic acid at position 3 and the D-alanine at position 4. nih.govasm.org The carbonyl group of the meso-diaminopimelic acid is then linked to the amino group of another meso-diaminopimelic acid at position 3 of an acceptor stem. nih.govasm.org This alternative pathway can contribute to resistance against β-lactam antibiotics, which primarily target DD-transpeptidases. nih.govnih.gov In Escherichia coli, L,D-transpeptidases like YcbB are responsible for generating these 3-3 cross-links. nih.govasm.org

D,D-Carboxypeptidation and D-Alanine Removal

D,D-carboxypeptidases are enzymes that also recognize the terminal D-alanyl-D-alanine motif but function to remove the terminal D-alanine without forming a cross-link. iupac.orguniprot.org This activity is thought to regulate the extent of peptidoglycan cross-linking by reducing the number of available donor peptides. acs.org

DacA (D-alanyl-D-alanine carboxypeptidase A) Activity

DacA is a well-characterized D-alanyl-D-alanine carboxypeptidase (also known as PBP5 in E. coli) that specifically hydrolyzes the terminal D-alanine from pentapeptide stems. nih.govresearchgate.net By trimming the pentapeptides to tetrapeptides, DacA limits the substrate pool for DD-transpeptidases, thereby controlling the degree of cross-linking in the peptidoglycan. acs.orgresearchgate.net Other D-alanyl-D-alanine carboxypeptidases, such as DacD (PBP6b), also contribute to this regulatory process. nih.govnih.gov The activity of these enzymes is crucial for maintaining normal cell morphology and can influence phenotypes such as biofilm formation. researchgate.netoup.com

Dynamic Processes of Peptidoglycan Assembly and Turnover

The bacterial cell wall is not a static structure but undergoes constant synthesis, remodeling, and degradation to accommodate cell growth, division, and adaptation to environmental changes. nih.govnih.govnih.gov This dynamic turnover involves a coordinated effort of synthases, like PBPs, and hydrolases that cleave bonds within the peptidoglycan sacculus. nih.govnih.gov The release of peptidoglycan fragments, such as MurNAc-GlcNAc, during turnover is a known phenomenon, with some bacteria having evolved recycling pathways for these components. frontiersin.org In some species, like Streptococcus pneumoniae, peptidoglycan turnover is minimal, suggesting a tight regulation to evade the host immune system. researchgate.net The continuous remodeling ensures the insertion of new material into the growing sacculus and is essential for processes like cell elongation and septum formation during division. nih.govresearchgate.net

Implications of D Alanyl D Alanine Moiety and L Alanine in Antibiotic Mechanisms and Resistance

Targeting of D-Alanyl-D-alanine Termini by Glycopeptide Antibiotics

Glycopeptide antibiotics function by binding to the D-Ala-D-Ala terminus of lipid II, a precursor molecule in the synthesis of the bacterial cell wall. nih.gov This binding sequesters the substrate, preventing the cross-linking of the peptidoglycan layer, which is essential for maintaining the structural integrity of the bacterial cell. nih.gov The specificity of this interaction is a cornerstone of the efficacy of these antibiotics against Gram-positive bacteria. nih.gov

Vancomycin (B549263) Binding to D-Alanyl-D-alanine

Vancomycin, a foundational glycopeptide antibiotic, exerts its antibacterial effect by forming a precise network of five hydrogen bonds with the D-Ala-D-Ala motif of the peptidoglycan precursor. wikipedia.org This high-affinity binding obstructs the transglycosylation and transpeptidation steps in cell wall synthesis. wikipedia.orgnih.gov By binding to the D-Ala-D-Ala terminus, vancomycin sterically hinders the enzymes responsible for polymerizing and cross-linking the peptidoglycan strands, leading to a weakened cell wall and eventual bacterial cell death. wikipedia.orgresearchgate.net The large, hydrophilic nature of the vancomycin molecule is crucial for these interactions. wikipedia.org

Ristocetin and Teicoplanin Interactions with D-Alanyl-D-alanine

Ristocetin and teicoplanin, other members of the glycopeptide family, also target the D-Ala-D-Ala moiety to inhibit bacterial cell wall synthesis. nih.govnih.gov Teicoplanin, similar to vancomycin, binds to the D-Ala-D-Ala terminus of lipid II, sequestering the substrate and preventing peptidoglycan synthesis. nih.govnih.gov While both antibiotics recognize the same target, there are structural differences that influence their binding and dimerization properties. nih.govresearchgate.net For instance, teicoplanin's structure imparts beneficial properties that compensate for a lack of the dimerization potential seen with vancomycin. nih.gov The binding constants of these antibiotics to D-Ala-D-Ala terminus peptides have been determined using techniques like affinity capillary electrophoresis. nih.gov

Mechanisms of Antibiotic Resistance Involving D-Alanyl-D-alanine Modifications

The primary mechanism of resistance to glycopeptide antibiotics involves the alteration of the D-Ala-D-Ala target site. wikipedia.orgresearchgate.net Bacteria have evolved enzymatic pathways to modify the terminal dipeptide of the peptidoglycan precursor, thereby reducing the binding affinity of the antibiotic. wikipedia.org

Alteration of Peptidoglycan Precursors to D-Alanyl-D-lactate (D-Ala-D-Lac)

A significant form of resistance arises from the substitution of the terminal D-alanine with D-lactate, forming a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide. wikipedia.orgnih.gov This seemingly minor change, the replacement of an amide bond with an ester bond, results in the loss of a critical hydrogen bond with vancomycin. wikipedia.orgoup.com This single alteration leads to a dramatic 1000-fold decrease in the binding affinity of vancomycin for its target, rendering the antibiotic ineffective. wikipedia.orgoup.com

The synthesis of the D-Ala-D-Lac depsipeptide is catalyzed by specialized ligases, primarily VanA and VanB. nih.govpnas.org These enzymes, acquired by bacteria through horizontal gene transfer, exhibit a preference for synthesizing D-Ala-D-Lac over the native D-Ala-D-Ala. nih.govasm.org The VanA and VanB ligases are part of a sophisticated gene cluster that also includes enzymes for the production of D-lactate and for the elimination of the susceptible D-Ala-D-Ala precursors. nih.govnih.gov The genes encoding these ligases show significant homology to those found in glycopeptide-producing organisms, suggesting an evolutionary link. nih.gov

Alteration of Peptidoglycan Precursors to D-Alanyl-D-serine (D-Ala-D-Ser)

Role of VanG Ligase in D-Ala-D-Ser Synthesis

The vanG operon plays a crucial role in vancomycin resistance by facilitating the synthesis of an alternative peptidoglycan precursor, D-alanyl-D-serine (D-Ala-D-Ser). nih.govnih.gov This operon encodes for the VanG ligase, an enzyme that synthesizes D-Ala-D-Ser, which can then be incorporated into the peptidoglycan structure, replacing the usual D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide. nih.govnih.gov Vancomycin specifically targets and binds to the D-Ala-D-Ala moiety, so this substitution reduces the antibiotic's binding affinity, leading to resistance. pnas.orgnih.gov

In Clostridioides difficile, for instance, the vanG operon is inducible by vancomycin. nih.gov However, studies have shown that even high, unregulated expression of the VanG protein, which leads to the incorporation of D-Ala-D-Ser into peptidoglycan, only confers a low level of vancomycin resistance. nih.govresearchgate.net Interestingly, the VanG ligase has been found to synthesize D-Ala-D-Ala in addition to D-Ala-D-Ser. nih.govresearchgate.net The presence of D-Ala-D-Ala is actually required for the efficient induction of the vanG operon by vancomycin, indicating that vancomycin alone cannot activate the regulatory system. nih.gov

The VanG ligase belongs to a superfamily of D-Ala-D-X ligases, which are key enzymes in vancomycin resistance in Gram-positive cocci. capes.gov.brnih.gov While phylogenetically closer to the VanA group of D-Ala-D-lactate (D-Ala-D-Lac) ligases, VanG is associated with a D-Ala-D-Ser resistance mechanism. nih.gov Structural and functional analyses of VanG from Enterococcus faecalis have provided insights into its substrate specificity. capes.gov.br

Impact of Ligase Specificity on Vancomycin Resistance

The specificity of D-Ala-D-X ligases is a critical determinant of the level of vancomycin resistance. acs.org Vancomycin resistance arises from the production of modified peptidoglycan precursors where the typical D-Ala-D-Ala terminus is replaced by either D-Ala-D-Lac or D-Ala-D-Ser. acs.org This alteration significantly reduces vancomycin's binding affinity. The substitution to D-Ala-D-Lac results in a 1,000-fold decrease in binding affinity, while the change to D-Ala-D-Ser leads to a 6-fold reduction. pnas.orgnih.gov

The VanA ligase, a D-Ala-D-Lac ligase from vancomycin-resistant enterococci, demonstrates a remarkable ability to selectively activate the weak nucleophile D-lactate over D-alanine at its second subsite. acs.org This selectivity is crucial for efficient synthesis of the D-Ala-D-Lac depsipeptide. acs.org Conversely, the VanG ligase, a D-Ala-D-Ser ligase, shows a preference for D-serine. capes.gov.br Structural studies have identified specific amino acid residues that are key determinants for this D-Ser selectivity in VanG. capes.gov.brresearchgate.net

The level of resistance conferred by these different ligases varies. High-level vancomycin resistance is typically associated with the production of D-Ala-D-Lac by ligases like VanA. nih.govnih.gov In contrast, ligases that synthesize D-Ala-D-Ser, such as VanC, VanE, and VanG, generally confer lower levels of resistance. nih.govnih.gov The specificity of these ligases is so precise that a single amino acid substitution in the active site of a D-Ala-D-Lac ligase can alter its activity to that of a D-Ala-D-Ala ligase, rendering the bacterium sensitive to vancomycin. asm.org

| Ligase Type | Precursor Synthesized | Resulting Vancomycin Affinity | Level of Resistance |

| D-Ala-D-Ala ligase (Ddl) | D-Ala-D-Ala | High | Sensitive |

| VanA, VanB, VanD, VanM | D-Ala-D-Lac | 1,000-fold decrease. pnas.org | High. nih.govnih.gov |

| VanC, VanE, VanG, VanL, VanN | D-Ala-D-Ser | 6-fold decrease. nih.gov | Low to moderate. nih.govnih.gov |

D-Alanyl-D-alanine Ligase as an Antibiotic Drug Target

D-alanyl-D-alanine ligase (Ddl) is an essential bacterial enzyme that catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. nih.govplos.org This dipeptide is a crucial component of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, which is vital for maintaining the integrity of the bacterial cell wall. nih.gov The inhibition of Ddl disrupts cell wall synthesis, preventing bacterial growth, which makes it an attractive and viable target for the development of novel antibacterial agents. nih.govplos.orgresearchgate.net The fact that Ddl is essential and widely distributed among bacteria further enhances its appeal as a broad-spectrum antibiotic target. nih.govresearchgate.net

D-Cycloserine as a Ddl Inhibitor

D-cycloserine (DCS) is a structural analog of D-alanine and a well-known antibiotic that targets two key enzymes in the peptidoglycan biosynthesis pathway: alanine (B10760859) racemase (Alr) and D-alanyl-D-alanine ligase (Ddl). nih.govnih.govnih.gov Its inhibitory action on Ddl has been a subject of extensive study.

DCS acts as a competitive inhibitor of D-alanine at both D-alanine binding sites of the Ddl enzyme. nih.gov Studies on Mycobacterium tuberculosis Ddl have shown that DCS binds with similar affinity to both sites. nih.gov The binding of DCS is pH-dependent, with optimal binding occurring when the molecule is in its zwitterionic form. nih.gov Interestingly, recent research has revealed a more complex mechanism of Ddl inhibition by DCS. It appears that inhibition proceeds through the formation of a phosphorylated form of the drug within the enzyme's active site, which mimics the natural D-alanyl phosphate (B84403) intermediate of the reaction. nih.gov This indicates a bimodal mechanism of action for DCS, where it inhibits two different enzymes in the same pathway through distinct mechanisms. nih.gov

While DCS is an effective inhibitor, its clinical use is limited due to side effects. acs.org This has spurred efforts to develop new inhibitors with improved target specificity.

Development of Novel Ddl Inhibitors

The increasing prevalence of antibiotic-resistant bacteria has created an urgent need for the development of new antibacterial agents, and Ddl is a promising target. nih.gov Research efforts are focused on discovering novel inhibitors of this essential enzyme.

One approach involves structure-based virtual screening of compound libraries to identify potential inhibitors. researchgate.net This has led to the identification of compounds that inhibit Ddl in the micromolar range and exhibit antibacterial activity. researchgate.net Another strategy is the design of ATP-competitive inhibitors. plos.org For example, a library of 6-arylpyrido[2,3-d]pyrimidine-based compounds was designed and found to contain inhibitors that compete with ATP for binding to the Ddl enzyme. plos.org These compounds represent a potential starting point for developing more potent inhibitors that could target both the ATP-binding site and the D-alanine binding site. plos.org

Fragment-based drug discovery is another innovative approach being used to find new Ddl inhibitors. tandfonline.com This technique involves screening libraries of small "fragment" molecules to identify those that bind to the target enzyme. tandfonline.com One such screening identified a novel fragment-hit inhibitor of E. coli DdlB with a Ki value in the micromolar range. tandfonline.com

Additionally, a competitive inhibitor of M. tuberculosis DdlA, named IMB-0283, was identified through high-throughput screening. nih.gov This compound showed potent inhibitory activity against various M. tuberculosis strains, including drug-resistant ones, and exhibited lower cytotoxicity compared to D-cycloserine. nih.gov These findings highlight the potential for developing new and effective Ddl inhibitors to combat bacterial infections.

| Inhibitor Class | Example(s) | Mechanism of Action |

| Substrate/Transition State Analogs | D-cycloserine, Phosphinates, Phosphonates. nih.govresearchgate.net | Competitive inhibition at the D-alanine binding site. nih.gov |

| ATP-Competitive Inhibitors | 6-arylpyrido[2,3-d]pyrimidines. plos.org | Compete with ATP for binding to the enzyme. plos.org |

| Fragment-Based Hits | Novel fragment identified for E. coli DdlB. tandfonline.com | Binds to the enzyme, providing a starting point for development. tandfonline.com |

| High-Throughput Screening Hits | IMB-0283. nih.gov | Competitive inhibitor of DdlA. nih.gov |

Methodologies for Studying Peptide Components of Peptidoglycan

Biochemical Assays for Ligase Activity

The synthesis of the D-alanyl-D-alanine dipeptide, a key precursor in peptidoglycan synthesis, is catalyzed by D-Ala-D-Ala ligase (Ddl). wikipedia.org The activity of this ligase is fundamental to the formation of the pentapeptide side chains of peptidoglycan. frontiersin.org Several biochemical assays have been developed to quantify the activity of Ddl and other related ligases.

Orthophosphate Release Measurement

A common method for assaying D-Ala-D-Ala ligase activity involves the measurement of inorganic phosphate (B84403) (Pi) released during the ATP-dependent ligation of two D-alanine molecules. profoldin.commobitec.com This reaction, central to peptidoglycan biosynthesis, sees ATP hydrolyzed to ADP and Pi, providing the energy for the formation of the dipeptide. profoldin.commobitec.com

Colorimetric assays, such as the antimony-phosphomolybdate method, are frequently used to quantify the released phosphate. nih.gov In this type of assay, the inorganic phosphate reacts with a dye, leading to a color change that can be measured by light absorbance at a specific wavelength, typically around 650 nm. profoldin.commobitec.com This allows for the determination of kinetic parameters like kcat and Km for the enzyme's substrates, ATP and D-alanine. nih.gov Commercially available assay kits provide the necessary reagents, including the buffer, enzyme substrate, the D-Ala-D-Ala ligase enzyme itself, and a dye for phosphate detection, often in a high-throughput 384-well or 96-well plate format. mobitec.comamerigoscientific.comprofoldin.com

High-Performance Thin Layer Chromatography (HP-TLC) for Product Detection

High-Performance Thin Layer Chromatography (HP-TLC) is another powerful technique for studying ligase activity by directly detecting the product of the enzymatic reaction, D-alanyl-D-alanine. nih.govijpsr.com HP-TLC offers a robust and economical method for the separation and quantification of amino acids and peptides from complex mixtures. nih.govijpsr.com

In this method, the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable mobile phase, such as a mixture of n-butanol, glacial acetic acid, and water. nih.gov After separation, the plate is treated with a derivatizing agent like ninhydrin, which reacts with the amino groups of the peptides to produce colored spots. nih.gov The intensity of these spots, which is proportional to the amount of product formed, can be quantified using a densitometer at a specific wavelength (e.g., 550 nm). nih.gov This technique allows for the simultaneous estimation of substrates and products, providing a clear picture of the enzymatic conversion. nih.gov

Spectroscopic Techniques for Enzyme Kinetics

Spectroscopic techniques are indispensable for studying the kinetics of enzymes like D-Ala-D-Ala ligase. These methods provide detailed insights into the enzyme's mechanism, substrate binding, and the influence of various factors on its activity.

One of the primary spectroscopic methods used is UV-visible spectrophotometry, which is often coupled with the phosphate release assays described earlier. profoldin.commobitec.comnih.gov By monitoring the change in absorbance over time, researchers can determine the initial reaction rates and subsequently calculate key kinetic parameters.

Furthermore, advanced techniques like X-ray crystallography have been instrumental in elucidating the three-dimensional structure of D-Ala-D-Ala ligase. nih.gov By cocrystallizing the enzyme with its substrates or inhibitors, researchers can visualize the active site and understand the molecular basis of substrate recognition and catalysis. wikipedia.orgnih.gov This structural information is crucial for understanding the effects of mutations and for the rational design of inhibitors. nih.gov

Genetic Manipulation for Investigating Peptide Roles

Genetic manipulation techniques are powerful tools for dissecting the in vivo roles of the peptide components of peptidoglycan and the enzymes involved in their synthesis.

Gene Knockout and Overexpression Studies

Gene knockout and overexpression studies are fundamental approaches to understanding the function of genes involved in peptidoglycan synthesis. nih.govnih.gov By deleting or inactivating a specific gene (knockout), researchers can observe the resulting phenotype to infer the gene's function. nih.govyoutube.com For instance, knocking out the ddl gene, which encodes D-Ala-D-Ala ligase, would be expected to disrupt peptidoglycan synthesis and affect bacterial viability. frontiersin.org

Conversely, overexpressing a gene can lead to an increased level of the corresponding protein, which can also result in a discernible phenotype. nih.gov For example, overexpressing the ddl gene from Lactococcus lactis in Lactobacillus plantarum has been shown to alter the peptidoglycan precursor termini, leading to increased susceptibility to the antibiotic vancomycin (B549263). frontiersin.orgnih.gov This approach helps to confirm the role of the D-Ala-D-Ala terminus in antibiotic sensitivity. frontiersin.orgnih.gov

| Genetic Modification | Organism | Gene(s) of Interest | Observed Phenotype/Finding | Reference |

| Overexpression | Lactobacillus plantarum | ddl from Lactococcus lactis | Increased susceptibility to vancomycin, indicating a change in peptidoglycan precursors to D-Ala-D-Ala termini. | frontiersin.orgnih.gov |

| Knockout | E. coli | cat (chloramphenicol acetyltransferase) | Used as a model to demonstrate CRISPR-Cas9 mediated gene knockout in bacteria. | youtube.com |

Mutagenesis Studies on Ddl Active Sites

Site-directed mutagenesis is a precise technique used to introduce specific changes into the DNA sequence of a gene, resulting in altered protein structures. neb.comnih.govwikipedia.org This method is invaluable for studying the structure-function relationships of enzymes like D-Ala-D-Ala ligase. springernature.com

By mutating specific amino acid residues within the active site of Ddl, researchers can investigate their roles in substrate binding and catalysis. nih.gov For example, studies on the Ddl from Mycobacterium tuberculosis have used site-directed mutagenesis to identify key residues involved in the binding of the substrate D-alanine and the inhibitor D-cycloserine. nih.gov These studies have revealed that Ddl has distinct affinities for D-alanine at its two binding sites and that the inhibitor competes with the substrate for these sites. nih.gov Such detailed kinetic analysis of mutant enzymes provides crucial insights into the catalytic mechanism and can aid in the development of more effective antibiotics. nih.gov

| Enzyme | Organism | Mutation | Impact on Enzyme Activity/Function | Reference |

| D-Ala-D-Ala ligase (Ddl) | Mycobacterium tuberculosis | Mutations in the active site | Revealed distinct affinities for D-Ala at two binding sites and competitive inhibition by D-cycloserine. | nih.gov |

| D-alanine-(R)-lactate ligase | - | His224 mutation | Affects the equilibrium between D-lactate and D-alanyl binding. | ebi.ac.uk |

Imaging Techniques for Peptidoglycan Biosynthesis

Visualizing the dynamic process of peptidoglycan (PG) synthesis has been a significant challenge in microbiology. nih.gov The development of advanced imaging techniques, particularly those using fluorescent probes, has provided unprecedented insights into the spatiotemporal aspects of cell wall construction. nih.govnih.gov These methods allow for the direct observation of where and when new peptidoglycan is incorporated into the cell wall of living bacteria. nih.govnih.gov

Fluorescent D-Amino Acids (FDAAs) and Modified Dipeptides for Visualization

A revolutionary approach to imaging peptidoglycan biosynthesis involves the use of fluorescent D-amino acids (FDAAs). nih.gov These probes are designed to mimic the natural D-amino acid building blocks of the peptidoglycan stem peptide. nih.gov The bacterial cell wall synthesis machinery, particularly transpeptidase enzymes, incorporates these fluorescent analogs into the growing peptidoglycan layer. microbiologyresearch.orglehigh.edu This covalent labeling allows for the direct and specific visualization of active cell wall synthesis sites with minimal disruption to the bacteria. nih.govresearchgate.net

Researchers have developed a palette of FDAAs with different colors, such as blue, green, and red, which enables multi-labeling experiments to track different stages of growth or the effects of antibiotics in real-time. nih.govmicrobiologyresearch.orgresearchgate.net For instance, short pulses of FDAAs can reveal the precise zones of new peptidoglycan insertion, which has been instrumental in understanding cell growth and division in various bacterial species. nih.gov

In addition to single amino acid probes, modified dipeptides that mimic D-alanyl-D-alanine (D-Ala-D-Ala) are also utilized. The peptidoglycan biosynthesis pathway shows a tolerance for analogs of DA-DA, allowing for the incorporation of dipeptides tagged with functional groups. nih.gov Using dipeptide probes can provide a more accurate measure of de novo peptidoglycan synthesis that is dependent on the precursor Lipid II, as single D-amino acids can also be incorporated by L,D-transpeptidases in the periplasm. nih.gov

| Probe Type | Example Probe | Color/Tag | Application | Key Findings | Citations |

| FDAA | HADA (HCC-amino-D-alanine) | Blue | In situ labeling of peptidoglycan | Marks regions of active growth; suitable for multi-color labeling experiments. | nih.gov |

| FDAA | NADA (NBD-amino-D-alanine) | Green | Real-time tracking of cell wall synthesis | Allows for time-lapse microscopy of cell wall dynamics. | nih.gov |

| FDAA | OGDA (OregonGreen488-labelled D-amino acid) | Green | Super-resolution STED microscopy | Enables imaging of peptidoglycan synthesis at a resolution below 100 nm. | microbiologyresearch.org |

| Modified Dipeptide | EDA-DA (N-terminally tagged D-Ala-D-Ala) | Alkyne tag | Metabolic labeling via click chemistry | Provides a better measure of Lipid II-dependent PG synthesis compared to single amino acids. | nih.gov |

Bioorthogonal Tagging and Post-labeling Methods

Bioorthogonal chemistry provides a powerful two-step strategy for labeling biomolecules in their native environment without interfering with biological processes. acs.org This approach is widely used to study peptidoglycan synthesis. nih.govnih.gov The process begins with the metabolic incorporation of a chemically modified building block containing a "bioorthogonal handle," such as an azide (B81097) or an alkyne group. acs.orgescholarship.org For peptidoglycan, D-alanine analogs like D-azido-alanine are fed to the bacteria and integrated into the peptide stems of the cell wall. escholarship.orgescholarship.org

In the second step, a reporter probe, typically a fluorescent dye carrying a complementary reactive group, is introduced. rsc.org This probe selectively reacts with the incorporated handle in a "click chemistry" reaction, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govescholarship.org This reaction forms a stable covalent bond, effectively tagging the peptidoglycan for visualization. acs.org This method has been successfully used to prove the existence of a functional, ring-like peptidoglycan structure in Chlamydia trachomatis, a bacterium in which PG was historically difficult to detect. nih.govnih.gov

| Method | Probe | Reaction | Application | Research Finding | Citations |

| Metabolic Click Chemistry | D-azido-alanine | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Indirect labeling of PG for PET and fluorescence imaging | Enabled high-throughput screening of PET tracers for infection imaging by tagging bacterial cell walls. | escholarship.org |

| Bioorthogonal Labeling | Azido-modified N-acetylmuramic acid | Click Chemistry | Visualization of PG in Tannerella forsythia | Developed a protocol for fluorescently labeling PG to study bacterial trafficking and cell wall recycling. | nih.gov |

| Postsynthetic Modification | Bioorthogonal N-acetylcysteamine (SNAc) analogs | Click Chemistry | Fluorescent labeling of mature PG | Demonstrated that PG can be modified after its synthesis and fluorescently labeled in whole bacterial cells. | acs.org |

| Metabolic Labeling | Functionalized Glucosamine (B1671600) (UDP-GlcNAz) | Click Chemistry | Labeling of the glycan backbone of PG | Showed that an azide handle on N-acetylglucosamine can be incorporated into PG and fluorescently tagged. | nih.govnih.gov |

Affinity Chromatography and Binding Mechanism Studies of Peptidoglycan Termini

Affinity chromatography is a powerful technique used to purify and study biomolecular interactions based on the highly specific binding between a ligand and its target molecule. unl.edu In the context of peptidoglycan, this method is instrumental for investigating the binding mechanisms of antibiotics that target the peptide termini. scientificlabs.co.uksigmaaldrich.com The D-alanyl-D-alanine sequence at the C-terminus of the peptidoglycan precursor is the target for glycopeptide antibiotics like vancomycin. wikipedia.orgresearchgate.netresearchgate.netmcmaster.ca

To study this interaction, D-Ala-D-Ala dipeptides are chemically immobilized onto a solid chromatographic support, such as silica (B1680970) gel, creating an affinity column. scientificlabs.co.uksigmaaldrich.com When a mixture containing a potential binding partner (e.g., vancomycin) is passed through the column, the specific interaction causes the molecule to be captured on the column while other components wash away. unl.edu

This technique has been fundamental in characterizing the binding of vancomycin to its target. Studies have shown that vancomycin forms five critical hydrogen bonds with the terminal D-Ala-D-Ala residues of the peptidoglycan precursor. researchgate.netnih.gov This binding sequesters the precursor, preventing its incorporation into the cell wall by transglycosylase and transpeptidase enzymes, ultimately leading to cell lysis. wikipedia.orgresearchgate.net Affinity chromatography allows for the quantification of binding affinities and the screening of new antibiotic candidates that target this crucial interaction. sigmaaldrich.comacs.org The specificity of the binding is so critical that in vancomycin-resistant bacteria, the replacement of the terminal D-alanine with D-lactate disrupts a key hydrogen bond and introduces electrostatic repulsion, reducing vancomycin's binding affinity by a factor of 1000. acs.org

| Ligand | Analyte Studied | Purpose of Study | Key Findings | Citations |

| Immobilized D-Ala-D-Ala | Vancomycin, Teicoplanin, Ristocetin | Binding mechanism studies | Used to investigate the specific interactions between glycopeptide antibiotics and the peptidoglycan terminus. | scientificlabs.co.uksigmaaldrich.com |

| L-lysyl-D-alanyl-D-alanine | Vancomycin & D-alanyl-D-alanine peptidase | Comparison of binding modes | Showed that vancomycin and the peptidase bind to the peptide from opposite sides, and binding of one prevents the binding of the other due to steric hindrance. | nih.gov |

| Immobilized Vancomycin | D-Ala-D-Ala and D-Ala-D-Lac ligands | Characterizing resistance | Quantified the 1000-fold reduction in binding affinity of vancomycin for the D-Ala-D-Lac terminus found in resistant bacteria. | acs.org |

| Acm2 Hydrolase | Purified Peptidoglycan | Characterizing protein-PG interaction | Revealed that the Acm2 enzyme binds with low affinity and broad specificity to the glycan chains of peptidoglycan, with glucosamine being the minimal binding motif. | nih.gov |

Advanced Research Perspectives and Future Directions

Molecular Evolution of D-Ala:D-X Ligases

The evolution of D-alanine:D-X ligases, a family of enzymes crucial for bacterial cell wall synthesis, is a compelling area of study, particularly in the context of antibiotic resistance. These enzymes typically catalyze the formation of a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, an essential precursor for peptidoglycan cross-linking. nih.gov However, in certain vancomycin-resistant bacteria, related enzymes have evolved to synthesize D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). nih.govnih.gov This change in substrate specificity is a key mechanism of resistance, as vancomycin (B549263) cannot effectively bind to these altered termini, leading to a significant decrease in its antibiotic efficacy. wikipedia.orgnih.govacs.org

Phylogenetic analysis of D-Ala:D-X ligases has revealed distinct clusters of these enzymes. For instance, the ligases from glycopeptide-producing organisms, such as Amycolatopsis orientalis (the producer of vancomycin) and Streptomyces toyocaensis, show significant amino acid sequence homology (over 60%) to the VanA and VanB resistance ligases found in clinical isolates of enterococci. nih.gov This suggests a potential evolutionary link between the resistance mechanisms in antibiotic-producing bacteria and those that have emerged in pathogenic strains. nih.gov

Sequence alignments of various D-Ala:D-X ligases have identified four distinct patterns within the putative substrate-binding sites, each correlating with a specific substrate preference. nih.gov Notably, D-Ala-D-Lac ligases themselves exhibit two of these patterns. nih.gov A single amino acid change in the active site of the Ddl enzyme, from a tyrosine to a phenylalanine, can switch its activity from producing D-Ala-D-Ala to D-Ala-D-Lac, conferring vancomycin resistance. nih.gov This highlights how subtle changes at the molecular level can drive significant functional evolution within this enzyme family.

Table 1: Substrate Specificity of D-Ala:D-X Ligase Variants

| Ligase Type | Typical Substrate | End Product | Implication for Vancomycin |

| D-Ala-D-Ala ligase (Ddl) | D-Alanine | D-Alanyl-D-alanine | Susceptibility |

| VanA, VanB | D-Lactate | D-Alanyl-D-lactate | High-level resistance |

| VanC | D-Serine | D-Alanyl-D-serine | Low-level resistance |

Interplay of D-Alanine Metabolism with Bacterial Cell Mechanics

The metabolism of D-alanine is intricately linked to the mechanical properties of the bacterial cell, primarily through its role as a fundamental component of peptidoglycan. researchgate.netfrontiersin.org The peptidoglycan layer provides structural integrity and protects the cell from osmotic stress. nih.gov The incorporation of D-alanine, specifically in the form of D-alanyl-D-alanine, is essential for the transpeptidation reactions that create the cross-links within the peptidoglycan meshwork, a process critical for maintaining cell wall stiffness and shape. nih.govwikipedia.org

Recent research in Pseudomonas aeruginosa has established a direct correlation between D-alanine metabolism and cell stiffness. nih.govprinceton.edu Deletion of the dadA gene, which encodes a D-alanine dehydrogenase responsible for converting D-alanine to pyruvate (B1213749), leads to a significant decrease in cell stiffness. nih.gov This is because an accumulation of intracellular D-alanine downregulates the expression of genes involved in peptidoglycan biosynthesis, including those encoding transpeptidases that are crucial for cross-linking. nih.govprinceton.edu The resulting decrease in peptidoglycan cross-linking weakens the cell wall, making the bacterium more susceptible to mechanical stress. princeton.edu

Development of Counterselection Markers Based on D-Alanyl-D-alanine Ligase

The gene encoding D-alanyl-D-alanine ligase (Ddl) has been ingeniously repurposed as a counterselection marker for genetic manipulation in bacteria that are intrinsically resistant to vancomycin, such as many species of Lactobacillus. nih.govasm.org These bacteria typically possess a Ddl variant that synthesizes D-Ala-D-Lac, rendering them insensitive to vancomycin. nih.govfrontiersin.org The counterselection strategy relies on the introduction of a Ddl that produces D-Ala-D-Ala, thereby sensitizing the bacteria to vancomycin. nih.govasm.org

This system is particularly useful for creating gene knockouts or insertions. A suicide vector carrying the gene of interest for integration and the D-Ala-D-Ala ligase gene is introduced into the host bacterium. asm.org Following a successful double-crossover event that integrates the desired gene into the chromosome, the suicide vector, along with the D-Ala-D-Ala ligase gene, is lost. asm.org When the bacterial population is subsequently cultured in the presence of vancomycin, only those cells that have lost the vector and its sensitizing ligase gene can survive. nih.govasm.org This provides a powerful method for selecting for the desired genetic modification.

This approach offers several advantages over traditional antibiotic resistance markers, especially in organisms that are already resistant to multiple drugs. nih.gov It represents a "plug and play" system that does not necessarily require prior genome editing or the use of specialized synthetic media. asm.org The phylogenetic distribution of Ddl variants that confer intrinsic vancomycin resistance suggests that this counterselection strategy could be broadly applicable across a wide range of bacterial species. nih.gov

Table 2: Principles of D-alanyl-D-alanine Ligase-Based Counterselection

| Step | Genetic Element | Phenotype | Selection Condition | Outcome |

| 1. Transformation | Suicide vector with D-Ala-D-Ala ligase | Vancomycin-sensitive | None | Vector is present in cells |

| 2. Recombination | Desired gene integrated into chromosome | Vancomycin-sensitive | None | Vector is still present |

| 3. Counterselection | Loss of suicide vector | Vancomycin-resistant | Growth in vancomycin | Only cells with successful gene integration and vector loss survive |

Immunomodulatory Effects of D-Alanine-Ended Peptidoglycan Precursors

Peptidoglycan and its fragments are potent modulators of the host immune system, acting as pathogen-associated molecular patterns (PAMPs) that are recognized by pattern recognition receptors (PRRs) like NOD-like receptors. nih.govsunderland.ac.uk The specific chemical structure of these peptidoglycan fragments, including the nature of their terminal amino acids, can significantly influence the resulting immune response. nih.govfrontiersin.org

Studies have shown that peptidoglycan precursors ending in D-alanyl-D-alanine can elicit a more robust pro-inflammatory response compared to those ending in D-alanyl-D-lactate. nih.govfrontiersin.orgnih.gov For example, engineering Lactobacillus plantarum strains, which are naturally vancomycin-resistant and produce D-Ala-D-Lac-terminated precursors, to express a D-Ala-D-Ala ligase and thus produce D-Ala-D-Ala-ended precursors, leads to increased secretion of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α from macrophages. nih.govfrontiersin.orgnih.govresearchgate.net This suggests that the D-Ala-D-Ala terminus is a more potent trigger of inflammatory signaling pathways, such as the MyD88-dependent TRAF6/MAPK pathway. nih.govfrontiersin.org

The differential immune response to these peptidoglycan precursors may have evolutionary implications. The production of D-Ala-D-Lac-terminated precursors by some commensal or probiotic bacteria might be an adaptation to reduce the host's inflammatory response, thereby promoting a more harmonious relationship. researchgate.net Understanding these immunomodulatory effects is crucial for the development of novel probiotics and for elucidating the complex interplay between the microbiome and host immunity.

Exploration of Synthetic Peptides in Antibiotic Binding and Resistance Studies (e.g., Ac-L-Ala-D-Ala-D-Ala)

Synthetic peptides that mimic the terminal residues of peptidoglycan precursors, such as acetyl-L-Ala-D-Ala-D-Ala, are invaluable tools for studying the mechanisms of antibiotic action and resistance. researchgate.net These synthetic analogs allow researchers to investigate the specific molecular interactions between antibiotics and their targets in a controlled, in vitro setting, free from the complexities of the bacterial cell wall. researchgate.net

The binding of vancomycin to the D-Ala-D-Ala terminus of peptidoglycan precursors is a classic example that has been extensively studied using synthetic peptides. wikipedia.orgacs.org These studies have elucidated the crucial role of five hydrogen bonds in stabilizing the vancomycin-D-Ala-D-Ala complex. nih.govacs.org When the terminal D-alanine is replaced with D-lactate, as seen in vancomycin-resistant strains, one of these critical hydrogen bonds is lost, and a repulsive interaction is introduced, leading to a 1000-fold decrease in binding affinity. wikipedia.orgnih.gov

Furthermore, synthetic peptides have been instrumental in the development and testing of new antibiotics designed to overcome resistance. For instance, redesigned vancomycin derivatives have been engineered to bind to both D-Ala-D-Ala and D-Ala-D-Lac termini. nih.govacs.org The binding affinities of these novel compounds to synthetic ligands mimicking both susceptible and resistant peptidoglycan precursors are a key measure of their potential efficacy. nih.govacs.org These studies demonstrate the power of synthetic peptides in advancing our understanding of antibiotic-target interactions and in guiding the rational design of next-generation antimicrobial agents.

Q & A

Q. What are the standard synthetic routes for D-Alanyl-D-alanyl-L-alanine, and what reaction conditions optimize yield?

The synthesis typically involves coupling D-alanine and L-alanine residues using reagents like D-Alanine and solvents such as dimethylformamide (DMF). A one-step synthesis route under alkaline conditions (pH 7–9) at 30–70°C for 0.16–16 hours is commonly employed . Piperidine may be used as a catalyst in solid-phase peptide synthesis (SPPS) to remove protective groups. Optimizing yield requires precise control of reaction time, temperature, and pH, as deviations can lead to racemization or incomplete coupling. For example, extended reaction times at high temperatures (>70°C) risk peptide bond hydrolysis .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers observe?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools. In NMR, the α-proton resonances of D- and L-alanine residues appear distinct due to stereochemical differences: D-Ala-D-Ala segments show coupling constants (J-values) around 6–8 Hz, while L-Ala protons exhibit unique splitting patterns in diastereomeric environments . IR spectroscopy identifies amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands, critical for confirming peptide bond formation. For interaction studies (e.g., with vancomycin), NMR chemical shift perturbations in the amide protons indicate binding .

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

Store the compound as a lyophilized solid at –20°C in a desiccator to prevent hydrolysis and oxidation. Aqueous solutions should be prepared fresh or stored at –80°C for short-term use. Avoid repeated freeze-thaw cycles, as these degrade peptide bonds. Stability testing under varying pH (2.5–9) and temperature (4–120°C) reveals that acidic conditions (pH < 3) and elevated temperatures (>50°C) accelerate decomposition .

Advanced Research Questions

Q. How do structural modifications in this compound analogs influence their binding affinity to bacterial DD-carboxypeptidases?

Modifying the terminal D-Ala residue (e.g., substituting with D-Ser or D-Lac) alters enzyme-substrate interactions. Use kinetic assays (e.g., fluorescence quenching or HPLC-based hydrolysis monitoring) to measure Km and Vmax. For instance, replacing D-Ala with bulkier residues reduces binding due to steric hindrance in the enzyme's active site. X-ray crystallography or molecular docking simulations can further map binding interactions .

Q. What strategies can resolve contradictions in reported binding constants between this compound and vancomycin across different experimental setups?

Discrepancies often arise from buffer composition (e.g., ionic strength), temperature, or competing ions (e.g., Ca²⁺). Standardize assays using identical conditions (e.g., 25°C in 10 mM phosphate buffer, pH 6.2). Isothermal titration calorimetry (ITC) provides direct ΔH and Kd measurements, while NMR titration under controlled conditions validates binding stoichiometry. Cross-validate results using orthogonal methods like surface plasmon resonance (SPR) .

Q. How can researchers design kinetic studies to evaluate the enzymatic hydrolysis of this compound by bacterial enzymes?

Use a continuous spectrophotometric assay with chromogenic substrates (e.g., nitrocefin) or HPLC to quantify hydrolysis products. For real-time monitoring, incorporate Förster resonance energy transfer (FRET)-labeled analogs. Vary substrate concentration (0.1–10× Km) and measure initial rates to determine kcat and Km. Include inhibitors like penicillin to distinguish between serine- and metallo-carboxypeptidases .

Q. What experimental controls are critical when analyzing the stability of this compound under extreme pH or temperature conditions?

Include (1) a negative control (e.g., inert buffer without the peptide) to assess background degradation, (2) a positive control (e.g., a known labile peptide), and (3) internal standards (e.g deuterated analogs) for LC-MS quantification. Monitor degradation via reverse-phase HPLC with UV detection at 214 nm (amide bond absorbance) and validate with mass spectrometry .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting NMR data on the conformational flexibility of this compound in solution?

Contradictions may arise from solvent polarity or concentration effects. Perform variable-temperature NMR (VT-NMR) to assess rotational barriers of peptide bonds. Compare data in D2O vs. DMSO-d6 to evaluate solvent-induced conformational changes. Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) can model flexibility and validate experimental observations .

Q. What statistical approaches are recommended for interpreting variability in enzymatic hydrolysis assays of this compound?

Use nonlinear regression (e.g., Michaelis-Menten curve fitting) with tools like GraphPad Prism. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high variability, bootstrap resampling or Bayesian hierarchical models account for outliers and replicate heterogeneity .

Methodological Best Practices

Q. How can researchers validate the enantiomeric purity of this compound post-synthesis?

Employ chiral HPLC with a crown ether-based column (e.g., Chirobiotic T) to separate D/L enantiomers. Confirm purity via optical rotation measurements ([α]D) and circular dichroism (CD) spectroscopy. For absolute configuration verification, perform X-ray crystallography or compare with synthetic standards .

Q. What are the ethical and technical considerations when using this compound in antimicrobial resistance studies?

Ensure compliance with biosafety protocols (BSL-2+ for resistant bacterial strains). Use non-pathogenic model organisms (e.g., E. coli Δdac mutants) to study peptidoglycan biosynthesis. Document resistance mechanisms (e.g., vanA gene expression) via RT-qPCR or whole-genome sequencing to avoid misinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.